molecular formula C11H12BrNO2 B1487490 4-Bromo-N-cyclopropyl-3-methoxybenzamide CAS No. 1072944-35-4

4-Bromo-N-cyclopropyl-3-methoxybenzamide

Cat. No.: B1487490
CAS No.: 1072944-35-4
M. Wt: 270.12 g/mol
InChI Key: ACZUAJCGIAVKNK-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-methoxybenzamide (Molecular formula: C₁₁H₁₂BrNO₂) is a substituted benzamide derivative characterized by a bromine atom at the 4-position and a methoxy group at the 3-position of the benzene ring, with a cyclopropyl group attached to the amide nitrogen. Key properties include a molecular weight of 270.126 g/mol and a purity of 95% . Its InChIKey (ACZUAJCGIAVKNK-UHFFFAOYSA-N) provides a unique identifier for structural verification .

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZUAJCGIAVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674710
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-35-4
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropyl-3-methoxybenzamide typically involves the following steps:

  • Bromination: The starting material, 3-methoxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position.

  • Cyclopropylation: The brominated compound is then subjected to cyclopropylation to attach the cyclopropyl group at the nitrogen atom of the benzamide moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropyl-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as 4-bromo-N-cyclopropyl-3-methoxybenzylamine.

  • Substitution Products: Derivatives with different substituents at the bromine or methoxy positions.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-Bromo-N-cyclopropyl-3-methoxybenzamide serves as a building block in synthesizing more complex organic molecules.
  • Biology This compound is used in biological studies to explore its effects on various cellular processes.
  • Industry It is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation It can be oxidized to create derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3.
  • Reduction Reduction reactions can reduce the bromine atom or other functional groups. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and hydrogen gas (H2H_2) are used. Reduction products include compounds like 4-bromo-N-cyclopropyl-3-methoxybenzylamine.
  • Substitution Substitution reactions can happen at the bromine or methoxy positions, leading to the creation of different derivatives. Nucleophiles like sodium methoxide (NaOCH3NaOCH_3) and amines can be used for substitution reactions.

Related Compounds

The table below highlights the structural variations that influence the biological activity and chemical properties of related compounds:

Compound NameUnique Features
3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamideContains bromine and methoxy groups; potential anticancer activity
N-cyclopropyl-4-methoxybenzenesulfonamideLacks bromine; focuses on antibacterial properties
3-bromo-N-(3-fluorophenyl)benzenesulfonamideFluorine substitution alters electronic properties
N-cyclopropyl-2-methoxybenzenesulfonamideDifferent methoxy positioning affects reactivity

Potential Applications

  • Pharmaceutical Development: It can be a lead compound for creating new antibacterial or anticancer drugs.
  • Medicinal Chemistry: Compounds containing similar structural motifs have been investigated for their pharmacological properties, such as anti-inflammatory and analgesic activities. The cyclopropyl group may enhance binding affinity to biological targets.
  • Anticancer Research: Compounds with similar structures may exhibit anticancer properties, potentially by inhibiting specific enzymes or pathways involved in tumor growth.

Mechanism of Action

The mechanism by which 4-Bromo-N-cyclopropyl-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations in N-Substituted Benzamides

The following table highlights structural and functional differences between 4-Bromo-N-cyclopropyl-3-methoxybenzamide and its analogs:

Compound Name N-Substituent Substituents on Benzamide Molecular Weight (g/mol) Physical State Key Applications/Notes
This compound Cyclopropyl 4-Br, 3-OCH₃ 270.126 Solid (discontinued) Research reagent, potential kinase inhibitor scaffold
N-Isopropyl-4-bromo-3-methoxybenzamide Isopropyl 4-Br, 3-OCH₃ ~268.11 (calculated) Solid Industrial/lab use; safety data available
2-Bromo-5-methoxy-N-(4-methoxybenzyl)-N-(1-(3-phenylpropyl)cyclopropyl)benzamide 4-Methoxybenzyl + 3-phenylpropyl-cyclopropyl 2-Br, 5-OCH₃ ~560.5 (estimated) Colorless oil Pharmaceutical research (e.g., protease inhibition)
Key Observations:
  • The bulkier 4-methoxybenzyl and phenylpropyl groups in the third analog enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Physical State : The oil-like consistency of the third compound contrasts with the solid-state analogs, suggesting differences in crystallinity and formulation challenges .

Biological Activity

4-Bromo-N-cyclopropyl-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula for this compound is C12H14BrNO2C_{12}H_{14}BrNO_2. Its structure includes:

  • A bromine atom,
  • A cyclopropyl group,
  • A methoxy group attached to a benzamide framework.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may influence inflammatory pathways and interact with various receptors and enzymes, although detailed mechanisms are still under investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties, showing effectiveness against certain bacterial strains.
  • Anticancer Properties : Similar compounds have demonstrated anticancer effects, suggesting that this compound may also inhibit tumor growth through specific molecular interactions .
  • Inflammation Modulation : Its role in modulating inflammatory responses has been highlighted in various studies, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group is believed to enhance the binding affinity of the compound to its biological targets. Comparisons with similar compounds reveal that modifications in substituents can lead to variations in potency and selectivity.

Compound NameStructureUnique Features
This compoundStructureContains a cyclopropyl group which may influence biological activity differently
N-Cyclopropyl 4-bromo-3-methoxybenzamideStructureSimilar structure but lacks the bromine atom
4-Bromo-N-cyclopropyl-3-isopropoxybenzamideStructureExhibits distinct chemical reactivity compared to analogs

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antitumor Activity : In a study examining similar benzamide derivatives, compounds demonstrated significant inhibition of cancer cell proliferation with IC50 values in the nanomolar range. This suggests that structural features similar to those in this compound could confer potent anticancer activity .
  • Inflammatory Response : Research on related compounds indicated their ability to modulate inflammatory pathways, providing evidence that this compound may also affect these pathways through its unique structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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